3-(3,5-Dimethylphenyl)propanoic acid
Overview
Description
3-(3,5-Dimethylphenyl)propanoic acid is a chemical compound that is structurally related to various synthesized derivatives with potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can be used to infer certain aspects of the compound .
Synthesis Analysis
The synthesis of related compounds often involves modification of a model ester, followed by reactions such as saponification, hydrazinolysis, and reactions with amines or amino acid esters to produce a variety of derivatives . For instance, the synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid derivatives involves the transformation of the model ester into corresponding trichloroacetimidate or acetate, followed by reactions with C-active nucleophiles . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often characterized using techniques such as X-ray crystallography, which provides unambiguous structure determination . The presence of substituents on the phenyl ring can influence the overall molecular conformation and, consequently, the biological activity of the compound .
Chemical Reactions Analysis
Compounds structurally related to this compound exhibit a variety of chemical reactivities. For example, 3-(triphenylgermyl)propanoic acid can undergo selective cleavage of aromatic Ge-C bonds by bromine, and its β-carboxylic functional group shows unusual properties . These reactivities suggest that this compound may also participate in unique chemical reactions, potentially leading to the formation of novel derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are crucial for their potential applications. For instance, the solubility, melting point, and stability of a compound can affect its usability in biological systems. The related compounds discussed in the papers exhibit specific inhibitory actions on cancer cells, suggesting that they have favorable properties for biological activity . The cytotoxic activities of these compounds are often evaluated using IC50 values, which measure the concentration required to inhibit cell proliferation by 50% . These properties are important for understanding the potential applications of this compound in a biological context.
Scientific Research Applications
1. EP3 Receptor Antagonism
3-(3,5-Dimethylphenyl)propanoic acid derivatives have been explored for their biological activity, particularly as EP3 receptor antagonists. A study by Asada et al. (2010) synthesized and evaluated a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs for their binding affinity and antagonist activity on EP3 receptors. These compounds showed promise in pharmacological profiles, including in vivo efficacy and metabolic stability, highlighting their potential in drug development (Asada et al., 2010).
2. Chiral Stationary Phases in Chromatography
The compound has been used in the development of chiral stationary phases (CSPs) for chromatography. Chen et al. (2011) synthesized derivatives from D-tartaric acid, including (2S,3S)-2,3-bis(3,5-dimethylphenylcarbonyloxy)-3-(benzyloxycarbonyl)-propanoic acid, for CSPs. These CSPs demonstrated enhanced enantioseparation ability, indicating the compound's utility in analytical chemistry (Chen et al., 2011).
3. Organic Synthesis and Chemical Transformations
This compound and its derivatives play a role in organic synthesis. Research by Cai et al. (2007) developed regioselective olefination of substituted N,N-dimethylbenzylamines, transforming them into 3-(2'-tolyl)propanoic acid derivatives. This process demonstrates the compound's application in the synthesis of complex organic molecules (Cai et al., 2007).
4. Luminescence Sensing
The structural analogs of this compound have been utilized in luminescence sensing. A study by Shi et al. (2015) created lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate-based compounds, which exhibited sensitivity to benzaldehyde-based derivatives. These frameworks have potential applications as fluorescence sensors in chemical analysis (Shi et al., 2015).
Safety and Hazards
The safety data sheet for 3-(3,5-Dimethylphenyl)propanoic acid indicates that it is classified under GHS07. It has hazard statements H315 and H319, which mean it causes skin irritation and serious eye irritation, respectively . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
3-(3,5-dimethylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-5-9(2)7-10(6-8)3-4-11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPNDKXTGJGIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591559 | |
Record name | 3-(3,5-Dimethylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42287-87-6 | |
Record name | 3,5-Dimethylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42287-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,5-Dimethylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,5-dimethylphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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